molecular formula C10H5BrF3NO B12862005 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile

4-Bromo-2-(trifluoromethyl)benzoylacetonitrile

Cat. No.: B12862005
M. Wt: 292.05 g/mol
InChI Key: DDOVNYCEYLHMMW-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids or other oxidized compounds.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)benzoylacetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. The trifluoromethyl group enhances its lipophilicity and membrane permeability, allowing it to effectively reach intracellular targets. The bromine atom and nitrile group contribute to its reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties and reactivity. The nitrile group further enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C10H5BrF3NO/c11-6-1-2-7(9(16)3-4-15)8(5-6)10(12,13)14/h1-2,5H,3H2

InChI Key

DDOVNYCEYLHMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CC#N

Origin of Product

United States

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